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Compound of Interest

Compound Name: Dimethyl methylsuccinate

Cat. No.: B158938

A Comparative Guide to Spectral Data for Dimethyl Methylsuccinate from Public Databases

For researchers, scientists, and drug development professionals, access to accurate and
comprehensive spectral data is paramount for the identification, characterization, and quality
control of chemical compounds. Dimethyl methylsuccinate, a chiral building block and
intermediate in various synthetic pathways, serves as a case study in this guide for the
effective cross-referencing of spectral information from prominent public databases. This guide
provides a comparative summary of tH NMR, 3C NMR, Mass Spectrometry, and Infrared (IR)
spectroscopy data for dimethyl methylsuccinate, alongside detailed experimental protocols
that outline standard acquisition parameters.

Data Presentation

The following tables summarize the quantitative spectral data for dimethyl methylsuccinate
obtained from various online spectral databases.

Table 1: *H NMR Spectral Data for Dimethyl Methylsuccinate
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Chemical Lo . Frequency Database
. Multiplicity Assignment Solvent
Shift (ppm) (MHz) Source
ChemicalBoo
3.701 S -OCHs CDCIs 400
k[1]
ChemicalBoo
3.683 S -OCHs CDCIs 400
k[1]
ChemicalBoo
2.927 m -CH- CDCIs 400
k[1]
ChemicalBoo
2.744 dd -CHa2- CDClIs 400
k[1]
ChemicalBoo
2.425 dd -CHa- CDCIs 400
k[1]
ChemicalBoo
1.226 d -CHs CDCIs 400

k[1]

Table 2: 13C NMR Spectral Data for Dimethyl Methylsuccinate

Chemical Shift (ppm) Solvent Database Source
1745 CDCls ChemicalBook[2]
171.4 CDCls ChemicalBook[2]
51.9 CDClIs ChemicalBook[2]
51.6 CDCls ChemicalBook[2]
38.0 CDCls ChemicalBook[2]
34.2 CDClIs ChemicalBook[2]
16.7 CDCls ChemicalBook[2]

Table 3: Mass Spectrometry Data for Dimethyl Methylsuccinate
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Relative Intensity

m/z (%) lonization Method Database Source
59 100.0 El ChemicalBook
129 41.5 El ChemicalBook
128 25.8 El ChemicalBook
101 22.2 El ChemicalBook
100 19.7 El ChemicalBook
69 14.5 El ChemicalBook
87 13.0 El ChemicalBook
41 16.3 El ChemicalBook
101 99.99 EI-B PubChem|[3]
100 90.50 EI-B PubChem|[3]
69 66.90 EI-B PubChem|[3]
87 60.70 EI-B PubChem|[3]
129 39.20 El-B PubChem|[3]

Table 4: Infrared (IR) Spectroscopy Data for Dimethyl Methylsuccinate
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Wavenumber L .
Description Technique Database Source
(cm™)
2950-3000 C-H stretch Neat PubChem|[3]
1735 C=0 stretch Neat PubChem][3]
1450 C-H bend Neat PubChem|[3]
1380 C-H bend Neat PubChem][3]
1150-1250 C-0O stretch Neat PubChem|[3]
C=0 stretching
1743 o ATR-FTIR ResearchGate[4]
vibration
1456 CH:z bending ATR-FTIR ResearchGate[4]
1363 CHs bending ATR-FTIR ResearchGate[4]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of dimethyl methylsuccinate is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

* 'H NMR Acquisition Parameters:

o

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

[¢]

Flip Angle: 30 degrees.

[e]

Acquisition Time: 3-4 seconds.

o

Relaxation Delay: 1-2 seconds.
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o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Spectral Width: 0-16 ppm.

» 13C NMR Acquisition Parameters:

o Pulse Sequence: A standard proton-decoupled pulse sequence with a 30-degree pulse
(e.g., 'zgpg30) is utilized.

o Decoupling: Proton broadband decoupling is applied during acquisition.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096 scans are accumulated.

o Spectral Width: 0-220 ppm.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS
signal at 0.00 ppm for both *H and *3C spectra.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A dilute solution of dimethyl methylsuccinate in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a
gas chromatograph (GC) for separation and purification.

e Instrumentation: A GC-MS system equipped with an electron ionization source is used.

¢ |onization Parameters:

o lonization Energy: 70 eV.

o lon Source Temperature: 200-250 °C.

e Mass Analysis:
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o Analyzer Type: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 40-400.

o Data Acquisition: The instrument is operated in full scan mode to obtain a mass spectrum
showing the molecular ion and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a neat liquid sample, a single drop of dimethyl methylsuccinate is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A benchtop FTIR spectrometer equipped with a single-reflection ATR
accessory.

e Acquisition Parameters:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are co-added and averaged.

o Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and
automatically subtracted from the sample spectrum. The resulting spectrum is presented in
terms of transmittance or absorbance.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data from

different databases.
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Caption: Workflow for cross-referencing spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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